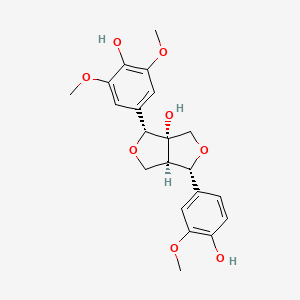
(2R)-2-methyl-6-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-methyl-6-phenylmorpholine is a chiral morpholine derivative with a phenyl group attached to the sixth position and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methyl-6-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-methyl-6-phenylmorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-methyl-6-phenylmorpholine: The enantiomer of (2R)-2-methyl-6-phenylmorpholine, with similar chemical properties but different biological activities.
2-methyl-6-phenylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.
2-methyl-6-phenylmorpholine N-oxide: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2R)-2-methyl-6-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m1/s1 |
Clé InChI |
OEIVXYYFUJADLC-BFHBGLAWSA-N |
SMILES isomérique |
C[C@@H]1CNCC(O1)C2=CC=CC=C2 |
SMILES canonique |
CC1CNCC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


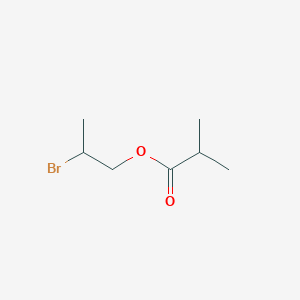
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
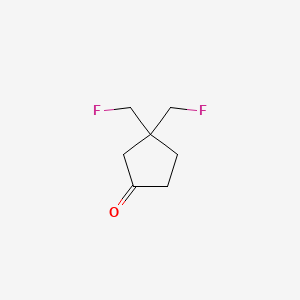
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
![(5Z)-5-{[2-(4-fluorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13069306.png)
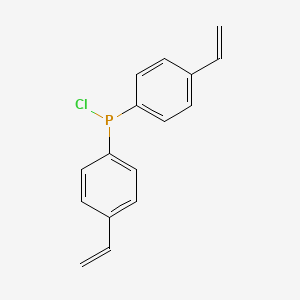
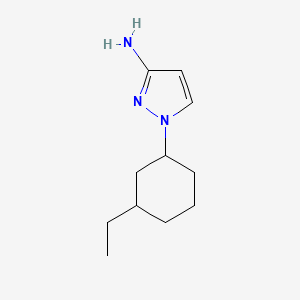
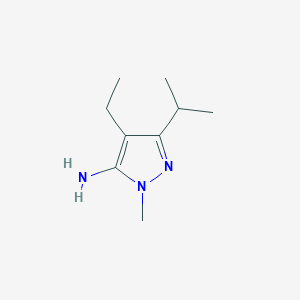
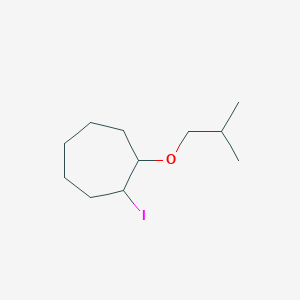
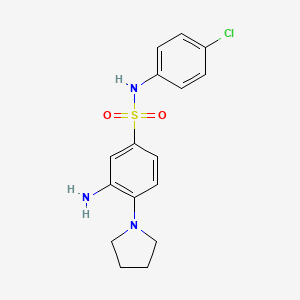
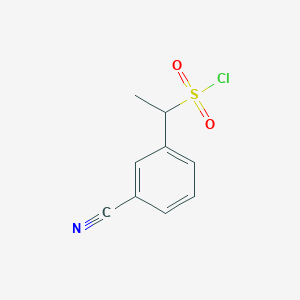
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)

